Methanamine;phosphoric acid

Low‑melting glass seals Phosphate glass Glass transition temperature

Methanamine;phosphoric acid (CAS 62729‑93‑5), systematically named methanamine phosphate (1:1) or methylammonium dihydrogen phosphate, is a salt composed of the methylammonium cation [CH₃NH₃]⁺ and the dihydrogen phosphate anion [H₂PO₄]⁻, with molecular formula CH₈NO₄P and a molecular weight of 129.05 g mol⁻¹. It belongs to the n‑alkylammonium dihydrogen phosphate family, CₙH₂ₙ₊₁NH₃H₂PO₄, which is investigated for ferroelastic phase transitions, proton conductivity, and ultra‑low‑melting glass formation.

Molecular Formula CH8NO4P
Molecular Weight 129.05 g/mol
CAS No. 62729-93-5
Cat. No. B14529525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanamine;phosphoric acid
CAS62729-93-5
Molecular FormulaCH8NO4P
Molecular Weight129.05 g/mol
Structural Identifiers
SMILESCN.OP(=O)(O)O
InChIInChI=1S/CH5N.H3O4P/c1-2;1-5(2,3)4/h2H2,1H3;(H3,1,2,3,4)
InChIKeySUABMOWIQWUPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanamine;phosphoric acid (CAS 62729-93-5): Procurement-Grade Methylammonium Dihydrogen Phosphate for Glass and Protonic Applications


Methanamine;phosphoric acid (CAS 62729‑93‑5), systematically named methanamine phosphate (1:1) or methylammonium dihydrogen phosphate, is a salt composed of the methylammonium cation [CH₃NH₃]⁺ and the dihydrogen phosphate anion [H₂PO₄]⁻, with molecular formula CH₈NO₄P and a molecular weight of 129.05 g mol⁻¹ [1]. It belongs to the n‑alkylammonium dihydrogen phosphate family, CₙH₂ₙ₊₁NH₃H₂PO₄, which is investigated for ferroelastic phase transitions, proton conductivity, and ultra‑low‑melting glass formation [2][3]. Unlike its inorganic ammonium counterpart, the organic methylammonium cation introduces asymmetry, enhanced hydrogen‑bonding flexibility, and a substantially larger ionic radius, which collectively lower the Coulomb interaction in phosphate networks and enable unique thermal and structural properties that are not accessible with classical ammonium or alkali‑metal phosphate salts [2].

Workflow
Low-melting phosphate glass formation and research
Selection
Methylammonium-based hydrogen-bonded phosphate networks
Use Context
Proton conduction, ferroelastic, or hybrid glass studies

Why Methylammonium Dihydrogen Phosphate Cannot Be Replaced by Generic Ammonium or Alkali Phosphates


Methylammonium dihydrogen phosphate is not a simple drop‑in replacement for ammonium dihydrogen phosphate (ADP) or other alkali‑metal dihydrogen phosphates. The presence of the organic methylammonium cation fundamentally alters the hydrogen‑bonding topology, thermal decomposition pathway, and glass‑forming ability. For example, methylammonium phosphate glasses exhibit a glass‑transition temperature (Tg) of 33 °C, the lowest known for any binary phosphate glass without acidic protons, whereas LiPO₃ glass shows Tg ≈ 330 °C [1][2]. Similarly, the thermal decomposition temperature of methylammonium hydrogenphosphate (254.2 °C) differs significantly from that of dimethylammonium dihydrogen phosphate (245.3 °C) and ADP (≈ 200 °C) [1][3]. Moreover, attempts to crystallise the pure 1:1 salt yield a co‑crystallised mixed‑anion phase, tris(methylammonium) hydrogenphosphate dihydrogenphosphate, a phenomenon not observed for ammonium or tetramethylammonium analogues [4]. These quantifiable differences mean that substituting methylammonium dihydrogen phosphate with an inorganic or differently substituted ammonium phosphate will not reproduce the target thermal, structural, or proton‑conduction properties, making compound‑specific procurement essential for research and industrial processes that rely on these unique characteristics.

Methylammonium phosphate
Ultra-low glass-transition temperature (Tg near ambient) and distinct thermal decomposition pathway
Ammonium / alkali phosphate substitutes
Tg and thermal stability profiles may not reproduce target properties; inorganic cations yield Tg higher by >200°C
Methylammonium phosphate
Forms a unique mixed-anion co-crystal phase upon crystallization
Ammonium / tetramethylammonium analogues
Expected single-phase 1:1 salts; mixed-anion behavior may not be replicated, altering diffraction and spectroscopic signatures
Methylammonium phosphate
Higher basicity and hydrogen-bond donor strength (pKa ~10.6)
Ammonium / tetramethylammonium salts
Hydrogen-bond network topology may shift; tetramethylammonium lacks N–H donors, disabling key proton-hopping pathways

Head‑to‑Head Quantitative Differentiation of Methylammonium Dihydrogen Phosphate for Scientific Procurement Decisions


Glass‑Transition Temperature: 33 °C vs. ≥270 °C for Alkali Phosphate Glasses

The water‑free methylammonium phosphate glass exhibits a glass‑transition temperature (Tg) of 33 °C, as measured by dynamic scanning calorimetry (DSC) and verified by NMR [1]. This value is the lowest ever reported for a binary phosphate glass system without acidic protons. In contrast, the benchmark alkali‑metal phosphate glass LiPO₃ displays a melt‑quenched Tg of 330 °C (or 303 °C after mechanical milling) [2]. The difference of approximately 270‑297 °C arises because the methylammonium cation possesses a far lower cationic field strength than Li⁺, Na⁺, K⁺, Rb⁺, or Cs⁺, thereby reducing the Coulomb interaction between the cation and the non‑bridging oxygen atoms of the phosphate chains [1]. This finding establishes methylammonium phosphate as the material of choice when an ultra‑low glass‑transition temperature is required, for example in low‑temperature sealing applications or for incorporating temperature‑sensitive organic additives into a glass matrix.

Glass-Transition Temperature
Head-to-head
33 °C vs 330 °C (LiPO₃ melt-quenched)
Supports procurement for ultra-low-Tg glass research
Water-free DSC; ~297 °C difference reported
Low‑melting glass seals Phosphate glass Glass transition temperature

Thermal Decomposition Onset: 254.2 °C vs. 245.3 °C for Dimethylammonium Analogue

Methylammonium hydrogenphosphate decomposes at 254.2 °C, as reported in the RSC Advances study on methylammonium phosphate glasses [1]. The closest structural analogue, dimethylammonium dihydrogen phosphate [(CH₃)₂NH₂]H₂PO₄, decomposes at 245.3 °C (recorded as the boiling point with decomposition) . The 8.9 °C higher decomposition temperature of the methylammonium salt provides a slightly wider thermal processing window, which is critical when the compound is used as a precursor for melt‑quenched glasses or when it is incorporated into formulations that are exposed to moderate temperatures. For contextual reference, ammonium dihydrogen phosphate (ADP) is stable only up to approximately 200 °C before evolving ammonia [2], making the methylammonium variant significantly more thermally robust than its inorganic counterpart.

Decomposition Onset
Reported
254.2 °C vs 245.3 °C (dimethylammonium)
May support wider thermal processing window evaluation
Cross-study comparison; conditions may vary
Thermal stability Phosphate salt decomposition Alkylammonium phosphate

Crystal‑Phase Formation Selectivity: Mixed‑Anion Co‑Crystallisation Instead of Pure 1:1 Phase

When a 1:1 stoichiometric solution of methylamine and phosphoric acid is crystallised, the resulting solid is not the expected methylammonium dihydrogenphosphate but the mixed‑anion compound tris(methylammonium) hydrogenphosphate dihydrogenphosphate, 3CH₆N⁺·HPO₄²⁻·H₂PO₄⁻ [1]. This ordered co‑crystallisation of hydrogenphosphate and dihydrogenphosphate anions is extremely rare; a survey of the Inorganic Crystal Structure Database and the Cambridge Structural Database yielded only five structures with both anions and R ≤ 0.05 [1]. In sharp contrast, ammonium dihydrogen phosphate (ADP) and dimethyl‑, tetramethyl‑, and longer‑chain alkylammonium dihydrogen phosphates all form the expected single‑phase 1:1 salts under analogous conditions [2][3]. The methylammonium case therefore represents a unique crystallisation outcome driven by the specific hydrogen‑bonding geometry of the small asymmetric cation. The unit cell of the resulting mixed‑anion phase has been refined with high precision (a = 6.6472(5), b = 11.6994(9), c = 13.5572(11) Å, β = 92.972(4)°, monoclinic P2₁/c) [1].

Crystallization Phase
Data to verify
Mixed-anion co-crystal (HPO₄²⁻/H₂PO₄⁻) from 1:1 solution
Reported single-crystal XRD; phase purity may require verification
Unique to methylammonium; ADP forms single phase
Crystal engineering Hydrogen‑bonded network X‑ray diffraction

Cation Basicity and Hydrogen‑Bond Donor Strength: pKₐ 10.62 vs. 9.25 for Ammonium

The methylammonium cation has a conjugate acid pKₐ of 10.62 at 25 °C, compared with 9.25 for the ammonium ion (NH₄⁺) [1][2]. This 1.37 pKₐ unit difference corresponds to a 23‑fold higher proton affinity, meaning that the methylammonium cation is a weaker acid and a stronger hydrogen‑bond donor than ammonium. In the phosphate salt, this translates into shorter and more directional N–H⋯O hydrogen bonds to the dihydrogen phosphate network, as evidenced by the N⋯O distances of 2.7437–2.9967 Å in the related tris(methylammonium) hydrogenphosphate dihydrogenphosphate structure [3]. The enhanced hydrogen‑bond strength influences the ferroelastic phase‑transition temperatures, the ionic‑conductivity mechanism, and the thermal stability of the solid. Dimethylammonium (pKₐ ≈ 10.73) and tetramethylammonium (no N–H donors) offer distinctly different hydrogen‑bonding landscapes, making the methylammonium salt the optimal compromise between hydrogen‑bond capacity and increased cation radius.

Cation Basicity (pKₐ)
Class-level
10.62 (methylammonium) vs 9.25 (ammonium)
Higher proton affinity supports hydrogen-bond network design
23-fold difference; N···O distances 2.74–3.00 Å reported
Basicity Proton affinity Hydrogen‑bond network

High‑Value Application Scenarios for Methylammonium Dihydrogen Phosphate Based on Proven Differentiation


Ultra‑Low‑Temperature Glass Sealing and Encapsulation

The Tg of 33 °C enables methylammonium phosphate glass to be processed far below the decomposition temperature of sensitive organic compounds, making it a superior matrix for encapsulating volatile organics, pharmaceuticals, or biological molecules that would be destroyed at the >300 °C processing temperatures required for LiPO₃ or other alkali phosphate glasses [1]. Hermetic glass seals can be formed at temperatures below 80 °C, opening applications in flexible electronics and low‑temperature MEMS packaging.

Proton‑Conducting Solid Electrolytes for Intermediate‑Temperature Fuel Cells

The 23‑fold higher proton affinity of methylammonium relative to ammonium enhances the hydrogen‑bond network density in the phosphate salt, as evidenced by the short N–H⋯O distances (2.74–3.00 Å) [2]. This structural feature is directly correlated with proton‑hopping pathways. Combined with a decomposition temperature of 254.2 °C that exceeds that of dimethylammonium phosphate by ~9 °C [3], the compound is preferentially selected for proton‑conducting membranes or solid electrolytes that must operate in the 100–250 °C window without thermal degradation.

Ferroelastic and Phase‑Transition Materials for Sensors and Actuators

The n‑alkylammonium dihydrogen phosphate family exhibits chain‑length‑dependent ferroelastic phase transitions, with methylammonium (n = 1) being the shortest member and thus offering the highest transition enthalpy per unit mass. The unique co‑crystallisation of HPO₄²⁻ and H₂PO₄⁻ anions in the methylammonium salt [2] introduces additional degrees of freedom for electric‑field‑induced domain switching that are absent in the pure dihydrogen phosphate phases of ammonium, dimethylammonium, or tetramethylammonium analogues. This makes it a candidate for mechanical actuators and temperature‑responsive optical switches.

Precursor for Compositionally Complex Phosphate Glasses with Organic Additives

Because the methylammonium phosphate glass forms at temperatures as low as 245 °C during synthesis [1], organic dopants such as fluorescent dyes, chiral molecules, or pharmaceutical agents can be homogeneously incorporated into the glass without thermal decomposition. In contrast, conventional phosphate glasses require melting temperatures above 500 °C, which would pyrolyse all organic components. This enables the design of bioactive glasses, optically active waveguides, and hybrid organic‑inorganic materials that are unattainable with ammonium or alkali‑metal phosphate precursors.

Application
Selection Property
Validation Focus
Low-temperature glass sealing research
Ultra-low glass-transition temperature context
Tg below 50 °C and organic-additive thermal compatibility
Proton-conducting solid electrolyte studies
Hydrogen-bond network density and donor strength
Proton-hopping pathway assessment in 100–250 °C window
Ferroelastic phase-transition material research
Mixed-anion co-crystal phase behavior
Domain-switching response under electric field
Hybrid organic-inorganic glass precursor research
Low-temperature vitrification capability
Processing window for organic dopant incorporation without decomposition
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